molecular formula C20H18ClN5 B2665379 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE CAS No. 866345-53-1

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE

Cat. No.: B2665379
CAS No.: 866345-53-1
M. Wt: 363.85
InChI Key: SKTNRULOCNELRE-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline moiety, along with a piperidine ring and a chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds share the triazole ring but lack the quinazoline moiety.

    Quinazolines: These compounds share the quinazoline moiety but lack the triazole ring.

    Piperidines: These compounds share the piperidine ring but lack the triazole and quinazoline moieties.

The uniqueness of this compound lies in its combination of these three moieties, which imparts it with a unique set of chemical and biological properties.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5/c21-15-10-8-14(9-11-15)18-20-22-19(25-12-4-1-5-13-25)16-6-2-3-7-17(16)26(20)24-23-18/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNRULOCNELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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